![molecular formula C14H24N2O2 B2985235 {2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine CAS No. 938126-40-0](/img/structure/B2985235.png)
{2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine
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Overview
Description
{2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 2-methoxyphenol with an appropriate alkyl halide, followed by a series of reactions to introduce the aminomethyl group and the diethylamine moiety. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
{2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
{2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of {2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.
4-Methoxyphenethylamine: Utilized in the synthesis of various organic compounds.
Uniqueness
{2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
{2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a methoxy group, an amine group, and an ether linkage, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter systems and other biological pathways.
- Enzyme Interaction : It has been investigated for its potential to modulate enzyme activity, which can affect metabolic pathways and cellular signaling.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antinociceptive Effects : Preliminary studies suggest potential analgesic properties, making it a candidate for pain management therapies.
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in experimental models, indicating potential therapeutic applications in inflammatory diseases.
- Neuroprotective Properties : There is emerging evidence that suggests neuroprotective effects, possibly through modulation of neurotransmitter release and receptor activation.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Analgesic | Reduction in pain response | |
Anti-inflammatory | Decreased markers of inflammation | |
Neuroprotective | Protection against neuronal damage |
Case Study: Analgesic Properties
In a controlled study, the compound was administered to animal models to assess its analgesic effects. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential application in pain management therapies.
Case Study: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of the compound. It was found to significantly reduce levels of pro-inflammatory cytokines in vitro, supporting its use as a therapeutic agent for inflammatory disorders.
Comparison with Similar Compounds
The unique combination of functional groups in this compound distinguishes it from similar compounds. For example:
Compound Name | Key Features | Biological Activity |
---|---|---|
4-Methoxyphenethylamine | Lacks diethylamine moiety | Moderate agonist activity |
2-Methoxyphenyl isocyanate | Used for amine protection | Limited biological activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine, and how can intermediates be optimized for yield?
The synthesis of this compound likely involves multi-step reactions, including alkylation, amination, and protection/deprotection strategies. For example:
- Intermediate formation : A cyclic intermediate analogous to 2-[(2-methoxyphenoxy)methyl]-1,3-dioxolane (as seen in moguisteine synthesis) could be adapted .
- Amination : Use of dimethylformamide (DMF) as an in situ source of dimethylamine for nucleophilic substitution reactions may enhance efficiency, though side reactions (e.g., thioamide formation) require careful control of sulfur-containing reagents .
- Optimization : Adjusting reaction time, temperature, and solvent polarity (e.g., THF vs. methanol) can improve yields. Analytical monitoring (HPLC or TLC) is critical to identify byproducts .
Q. What spectroscopic techniques are most effective for structural characterization?
- NMR : ¹H and ¹³C NMR can confirm the methoxy group (δ ~3.8 ppm for –OCH₃), ethylamine chain (δ ~2.6–3.2 ppm), and aromatic protons. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the phenoxy region .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula, while fragmentation patterns distinguish positional isomers (e.g., 2-methoxy vs. 3-methoxy substitution) .
- IR : Stretching vibrations for –NH₂ (~3300 cm⁻¹) and ether (–C–O–C–, ~1250 cm⁻¹) confirm functional groups .
Q. What safety protocols are essential during handling?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to skin/eye irritation risks (GHS Category 2/2A) .
- Ventilation : Use fume hoods to avoid inhalation of amine vapors, which can cause respiratory distress .
- Waste disposal : Segregate halogenated or amine-containing waste for professional treatment to prevent environmental contamination .
Advanced Research Questions
Q. How can conflicting data on the compound’s stability under varying pH conditions be resolved?
- Experimental design : Perform accelerated stability studies (e.g., 40°C/75% RH) across pH 3–8. Monitor degradation via HPLC-UV and identify products using LC-MS.
- Contradictions : Discrepancies may arise from impurities (e.g., residual solvents) or oxidation of the aminomethyl group. Adding antioxidants (e.g., BHT) or using inert atmospheres (N₂) can mitigate degradation .
- Statistical analysis : Apply ANOVA to compare degradation rates under different conditions, ensuring replicates (n ≥ 3) to account for batch variability .
Q. What strategies are effective for studying its interaction with biological targets (e.g., enzymes or receptors)?
- In silico docking : Use software like AutoDock Vina to predict binding affinities to targets such as CDK2 or amine receptors, focusing on the methoxyphenoxy moiety’s hydrophobic interactions .
- In vitro assays : Fluorescence polarization or SPR can quantify binding kinetics. For enzyme inhibition (e.g., EC 2.5.1.130), measure IC₅₀ values using substrate depletion assays .
- Mutagenesis : Engineer receptor mutants (e.g., substituting key residues in binding pockets) to validate interaction sites via loss-of-function studies .
Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods are suitable?
- Chiral resolution : Use chiral auxiliaries (e.g., (–)-menthol) or chromatography (Chiralpak AD-H column) to separate enantiomers .
- Circular dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to assign absolute configurations .
- Contradictions : Discrepancies in optical rotation data may stem from solvent polarity effects. Standardize measurements in a single solvent (e.g., methanol) .
Q. What metabolic pathways should be prioritized in preclinical studies?
- Phase I metabolism : Incubate with liver microsomes (human/rat) to identify oxidative metabolites (e.g., N-deethylation or O-demethylation) via LC-MS/MS.
- Phase II conjugation : Screen for glucuronidation or sulfation using UDPGA/PAPS cofactors. The methoxy group may resist demethylation, but the ethylamine chain could form stable glucuronides .
- Species differences : Compare metabolic profiles across species to predict human clearance and toxicity risks .
Q. Methodological Notes
- Data validation : Cross-reference spectral data with published analogs (e.g., 4-(2-aminoethyl)-2-methoxyphenol derivatives) to confirm assignments .
- Contradiction management : Use orthogonal techniques (e.g., NMR + X-ray crystallography) to resolve structural ambiguities .
- Ethical compliance : Adhere to institutional guidelines for hazardous waste and in vivo studies .
Properties
IUPAC Name |
2-[5-(aminomethyl)-2-methoxyphenoxy]-N,N-diethylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-4-16(5-2)8-9-18-14-10-12(11-15)6-7-13(14)17-3/h6-7,10H,4-5,8-9,11,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTOBRLAZZWDDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=CC(=C1)CN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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